1-(2-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one is an organic compound with a molecular formula of C10H11BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-5-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its use .
Comparison with Similar Compounds
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the hydroxyl group.
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: Similar structure but has an ethanone moiety instead of propan-2-one.
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Similar structure but lacks the bromine atom .
Properties
IUPAC Name |
1-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(12)3-7-4-10(14-2)9(13)5-8(7)11/h4-5,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGMTHLAUKFESY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1Br)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.